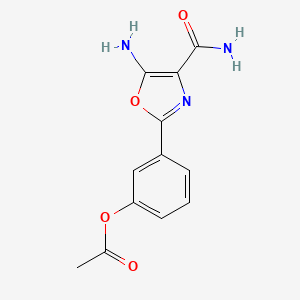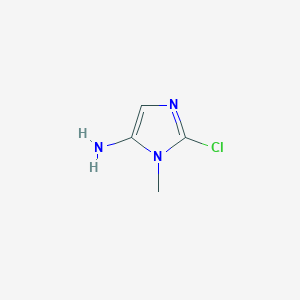
4,4-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione is a chemical compound with the molecular formula C4H8O2S It is a member of the dioxathiolane family, characterized by a five-membered ring containing two oxygen atoms and one sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione typically involves the reaction of dimethyl sulfoxide (DMSO) with an appropriate carbonyl compound under controlled conditions. One common method includes the use of a strong acid catalyst to facilitate the formation of the dioxathiolane ring. The reaction is usually carried out at low temperatures to prevent decomposition of the intermediate products.
Industrial Production Methods
In industrial settings, the production of 4,4-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired purity level. The use of automated systems helps in maintaining precise control over reaction parameters, ensuring high efficiency and scalability.
化学反応の分析
Types of Reactions
4,4-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiol or sulfide compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide compounds.
Substitution: Various substituted dioxathiolane derivatives depending on the nucleophile used.
科学的研究の応用
4,4-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 4,4-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, thereby exerting its biological effects. The specific pathways involved depend on the context of its application, such as its use as an antimicrobial agent or in cancer therapy.
類似化合物との比較
Similar Compounds
4,5-dimethyl-1,3-dioxol-2-one: Another member of the dioxolane family with similar structural features but different reactivity.
4-methyl-1,3,2-dioxathiolane-2,2-dioxide: A related compound with a different substitution pattern on the dioxathiolane ring.
Uniqueness
4,4-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry
特性
分子式 |
C4H8O4S |
|---|---|
分子量 |
152.17 g/mol |
IUPAC名 |
4,4-dimethyl-1,3,2-dioxathiolane 2,2-dioxide |
InChI |
InChI=1S/C4H8O4S/c1-4(2)3-7-9(5,6)8-4/h3H2,1-2H3 |
InChIキー |
JSOPIPOQJFAWJG-UHFFFAOYSA-N |
正規SMILES |
CC1(COS(=O)(=O)O1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl3-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-3-cyanoazetidine-1-carboxylate](/img/structure/B13569775.png)
![4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid](/img/structure/B13569788.png)

![tert-butyl3-{[1-(2-chloropyrimidin-5-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B13569806.png)


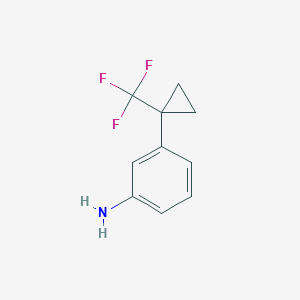
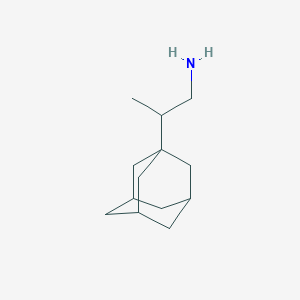

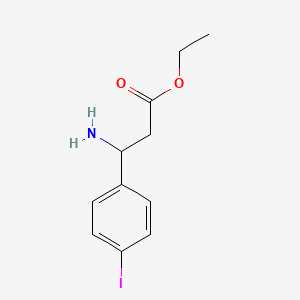
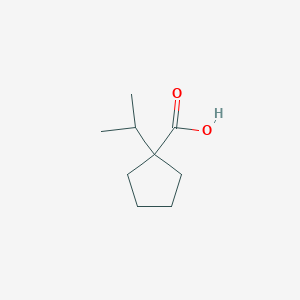
![4-Acetyl-N-[3-(2-Amino-2-Oxoethoxy)phenyl]-3-Ethyl-5-Methyl-1h-Pyrrole-2-Carboxamide](/img/structure/B13569828.png)
